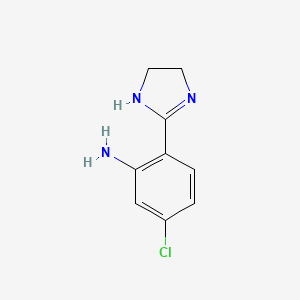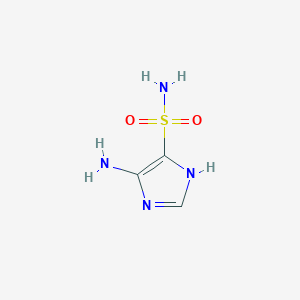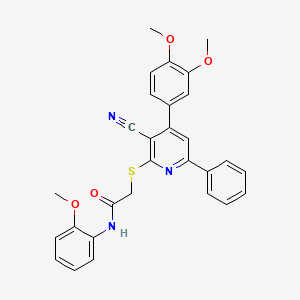
2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H5F3N2O4 and a molecular weight of 238.12 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group attached to a pyrimidine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 2,4-dihydroxypyrimidine-5-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2,2,2-Trifluorethyl-2,4-Dihydroxypyrimidin-5-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Derivaten führen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluorethyl-2,4-Dihydroxypyrimidin-5-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Forscher verwenden diese Verbindung, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von 2,2,2-Trifluorethyl-2,4-Dihydroxypyrimidin-5-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Trifluorethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen und so deren Aktivität modulieren. Die beteiligten Pfade hängen vom jeweiligen biologischen Kontext ab, in dem die Verbindung verwendet wird .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 2,2,2-Trifluorethyl-2,4-Dihydroxypyrimidin-5-carboxylat gehören andere trifluorethylierte Pyrimidine und Pyrimidin-Carboxylate. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihrer Reaktivität und Anwendung unterscheiden. Die einzigartige Trifluorethylgruppe in 2,2,2-Trifluorethyl-2,4-Dihydroxypyrimidin-5-carboxylat bietet eindeutige chemische Eigenschaften, die in bestimmten Forschungs- und Industrieanwendungen vorteilhaft sein können .
Eigenschaften
Molekularformel |
C7H5F3N2O4 |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H5F3N2O4/c8-7(9,10)2-16-5(14)3-1-11-6(15)12-4(3)13/h1H,2H2,(H2,11,12,13,15) |
InChI-Schlüssel |
KZVZDGDHAAAMLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione](/img/structure/B11770148.png)


![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)






![(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B11770201.png)

![7-Chloro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11770215.png)
